Cas no 1692516-58-7 (1-(1-ethyl-1H-1,2,4-triazol-5-yl)methyl-5-methyl-1H-pyrazol-3-amine)

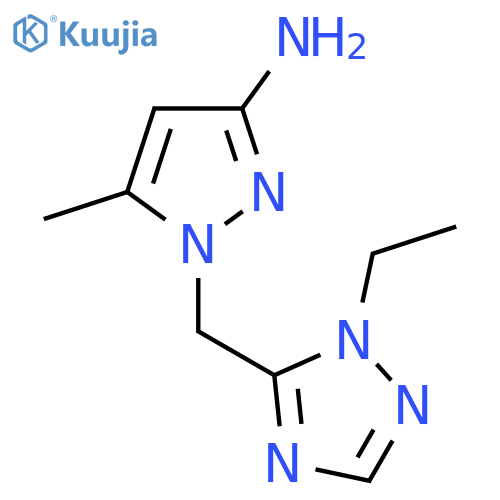

1692516-58-7 structure

商品名:1-(1-ethyl-1H-1,2,4-triazol-5-yl)methyl-5-methyl-1H-pyrazol-3-amine

1-(1-ethyl-1H-1,2,4-triazol-5-yl)methyl-5-methyl-1H-pyrazol-3-amine 化学的及び物理的性質

名前と識別子

-

- 1-(1-ethyl-1H-1,2,4-triazol-5-yl)methyl-5-methyl-1H-pyrazol-3-amine

- 1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-5-methyl-1H-pyrazol-3-amine

- EN300-1108527

- 1692516-58-7

-

- インチ: 1S/C9H14N6/c1-3-14-9(11-6-12-14)5-15-7(2)4-8(10)13-15/h4,6H,3,5H2,1-2H3,(H2,10,13)

- InChIKey: MSOGKUCHNSBHIV-UHFFFAOYSA-N

- ほほえんだ: N1(C(C)=CC(N)=N1)CC1=NC=NN1CC

計算された属性

- せいみつぶんしりょう: 206.12799447g/mol

- どういたいしつりょう: 206.12799447g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 211

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74.6Ų

- 疎水性パラメータ計算基準値(XlogP): 0.3

1-(1-ethyl-1H-1,2,4-triazol-5-yl)methyl-5-methyl-1H-pyrazol-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1108527-2.5g |

1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-5-methyl-1H-pyrazol-3-amine |

1692516-58-7 | 95% | 2.5g |

$2211.0 | 2023-10-27 | |

| Enamine | EN300-1108527-0.5g |

1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-5-methyl-1H-pyrazol-3-amine |

1692516-58-7 | 95% | 0.5g |

$1084.0 | 2023-10-27 | |

| Enamine | EN300-1108527-10g |

1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-5-methyl-1H-pyrazol-3-amine |

1692516-58-7 | 95% | 10g |

$4852.0 | 2023-10-27 | |

| Enamine | EN300-1108527-0.1g |

1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-5-methyl-1H-pyrazol-3-amine |

1692516-58-7 | 95% | 0.1g |

$993.0 | 2023-10-27 | |

| Enamine | EN300-1108527-0.25g |

1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-5-methyl-1H-pyrazol-3-amine |

1692516-58-7 | 95% | 0.25g |

$1038.0 | 2023-10-27 | |

| Enamine | EN300-1108527-5.0g |

1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-5-methyl-1H-pyrazol-3-amine |

1692516-58-7 | 5g |

$3770.0 | 2023-05-23 | ||

| Enamine | EN300-1108527-0.05g |

1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-5-methyl-1H-pyrazol-3-amine |

1692516-58-7 | 95% | 0.05g |

$948.0 | 2023-10-27 | |

| Enamine | EN300-1108527-10.0g |

1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-5-methyl-1H-pyrazol-3-amine |

1692516-58-7 | 10g |

$5590.0 | 2023-05-23 | ||

| Enamine | EN300-1108527-1.0g |

1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-5-methyl-1H-pyrazol-3-amine |

1692516-58-7 | 1g |

$1299.0 | 2023-05-23 | ||

| Enamine | EN300-1108527-1g |

1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-5-methyl-1H-pyrazol-3-amine |

1692516-58-7 | 95% | 1g |

$1129.0 | 2023-10-27 |

1-(1-ethyl-1H-1,2,4-triazol-5-yl)methyl-5-methyl-1H-pyrazol-3-amine 関連文献

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

1692516-58-7 (1-(1-ethyl-1H-1,2,4-triazol-5-yl)methyl-5-methyl-1H-pyrazol-3-amine) 関連製品

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 4964-69-6(5-Chloroquinaldine)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量